molecular formula C16H22N2O4 B13027954 4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13027954
M. Wt: 306.36 g/mol
InChI Key: YPVKGENRVQSFKQ-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its tetrahydroquinoline structure, which imparts specific chemical properties and reactivity. This distinguishes it from other Boc-protected compounds that may have different core structures.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)17-16(13(19)20)9-10-18(4)12-8-6-5-7-11(12)16/h5-8H,9-10H2,1-4H3,(H,17,21)(H,19,20)

InChI Key

YPVKGENRVQSFKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

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